4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
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Overview
Description
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Sulfonylation: The benzenesulfonyl group is introduced through the reaction of a sulfonyl chloride with an amine or alcohol under basic conditions.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the oxadiazole derivative with a butanoic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. The oxadiazole ring is known for its antimicrobial and anti-inflammatory properties, while the thiophene ring is found in various pharmaceuticals. Research could explore its potential as a drug candidate for treating infections or inflammatory diseases.
Industry
In materials science, the compound’s unique structure could be useful in developing new materials with specific electronic or optical properties. For example, thiophene derivatives are often used in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific target. For instance, if the compound exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The oxadiazole ring could interact with enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazol-2-yl}butanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-triazol-2-yl}butanamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide may confer unique properties, such as enhanced stability or specific biological activity, compared to its thiadiazole or triazole analogs. The combination of sulfonyl, thiophene, and oxadiazole groups makes it a distinctive compound with potential for diverse applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJRKCLIBNEOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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